Methyl 2-formyl-3-oxopropanoate (MFKP), also known as pyruvate hemiester or methyl pyruvic acid, is a small organic molecule with the chemical formula C5H6O4. It is a derivative of pyruvic acid, a key intermediate in several biological processes. MFKP possesses a carbonyl group (C=O), a formyl group (CHO), and a methyl ester group (COOCH3). PubChem:
MFKP has been investigated for its potential applications in various scientific research fields. Here are some examples:
Methyl 2-formyl-3-oxopropanoate is an organic compound characterized by the presence of both aldehyde and ketone functional groups. Its molecular formula is , and it has a molecular weight of approximately 144.13 g/mol. The compound features a methyl ester group, which contributes to its reactivity and solubility in organic solvents. Methyl 2-formyl-3-oxopropanoate is often used in synthetic organic chemistry due to its versatile reactivity, particularly in the formation of more complex molecules through various
The biological activity of methyl 2-formyl-3-oxopropanoate has been explored in various studies. It has demonstrated potential antiproliferative activity, particularly when modified with specific substituents. For instance, the introduction of phenyl groups at certain positions has been shown to enhance its effectiveness against cancer cell lines . Additionally, the compound's derivatives may exhibit antimicrobial properties, although further research is needed to fully elucidate these effects.
Several methods have been developed for synthesizing methyl 2-formyl-3-oxopropanoate:
Methyl 2-formyl-3-oxopropanoate finds applications in:
Interaction studies involving methyl 2-formyl-3-oxopropanoate have focused on its reactivity with various nucleophiles and electrophiles. These studies help understand how modifications to the compound's structure can influence its reactivity and biological activity. In particular, investigations into how substituents affect its interaction with biological targets are ongoing .
Methyl 2-formyl-3-oxopropanoate shares structural features with several similar compounds, which can be compared based on their functional groups and reactivity:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 2-formyl-3-oxopropanoate | 80370-42-9 | 0.96 |
Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 | 0.88 |
Diethyl 2,2-bis(hydroxymethyl)malonate | 20605-01-0 | 0.92 |
Triethyl methanetricarboxylate | 6279-86-3 | 0.96 |
Ethyl 2-formylcyclopropanecarboxylate | 20417-61-2 | 0.73 |
Methyl 2-formyl-3-oxopropanoate is unique due to its specific combination of aldehyde and ketone functionalities within a propanoate framework, allowing for diverse synthetic applications not found in other similar compounds. Its ability to participate in multiple types of reactions makes it particularly valuable in organic synthesis.